molecular formula C8H10BrNO2 B3092864 2-bromo-3-(dimethoxymethyl)pyridine CAS No. 123694-62-2

2-bromo-3-(dimethoxymethyl)pyridine

Cat. No.: B3092864
CAS No.: 123694-62-2
M. Wt: 232.07 g/mol
InChI Key: AJDLUSUIIVLQKJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H10BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and dimethoxymethyl groups in the pyridine ring makes this compound valuable in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-bromo-3-(dimethoxymethyl)pyridine typically involves the bromination of 3-(dimethoxymethyl)pyridine. One common method includes the reaction of 3-(dimethoxymethyl)pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the desired position on the pyridine ring .

Chemical Reactions Analysis

2-Bromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-3-(dimethoxymethyl)pyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-3-(dimethoxymethyl)pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-3-(dimethoxymethyl)pyridine can be compared with other brominated pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2-bromo-3-(dimethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-4-3-5-10-7(6)9/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLUSUIIVLQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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